Rifabutin
Description
Structure
2D Structure
Properties
Molecular Formula |
C46H62N4O11 |
|---|---|
Molecular Weight |
847.0 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate |
InChI |
InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14-/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1 |
InChI Key |
AZFBLLCNOQPJGJ-VXTBVIBXSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C |
Origin of Product |
United States |
Molecular Mechanisms of Action of Rifabutin
Inhibition of Bacterial DNA-Dependent RNA Polymerase
Rifabutin's inhibitory action on bacterial RNA polymerase is a well-established mechanism within the rifamycin (B1679328) class of antibiotics. patsnap.commdpi.com This interaction is specific and forms the basis of its antibacterial spectrum.
Direct Binding to the RNA Polymerase β-Subunit
This compound (B1679326) exerts its inhibitory effect by directly binding to the beta (β) subunit of the bacterial RNA polymerase enzyme. patsnap.compatsnap.com This binding occurs in a pocket within the β-subunit, located deep within the DNA/RNA channel and in proximity to the active site. nih.govasm.org The binding of this compound to this site physically blocks the RNA polymerase from effectively initiating transcription. patsnap.com Specifically, it is understood that the binding of rifamycins (B7979662), including this compound, prevents the synthesis of RNA transcripts longer than two or three nucleotides by sterically blocking the path of the nascent RNA chain during initiation. asm.orgwikipedia.org
Differential Inhibition in Susceptible Bacterial Strains versus Mammalian Cells.
A key aspect of this compound's selective toxicity lies in its differential inhibition of bacterial RNA polymerase compared to mammalian RNA polymerase. drugbank.comlgmpharma.com this compound interacts with and inhibits bacterial RNA polymerase, while it does not inhibit the mammalian enzyme. drugbank.comlgmpharma.comfda.gov This selectivity is crucial for its therapeutic use, allowing it to target bacterial pathogens without causing significant harm to host cells. Studies have shown that this compound inhibits DNA-dependent RNA polymerase in susceptible strains of Escherichia coli and Bacillus subtilis, but not in mammalian cells. fda.govpfizer.com The binding constant of rifampicin (B610482), a related rifamycin, for eukaryotic RNA polymerase is at least 100 times higher than its binding constant for prokaryotic enzymes, illustrating this differential affinity. asm.org
Impact on Bacterial RNA Synthesis and Cellular Viability.
The direct inhibition of bacterial RNA polymerase by this compound leads to a significant suppression of bacterial RNA synthesis. drugbank.compediatriconcall.com By blocking the transcription of DNA into mRNA, this compound prevents the subsequent translation into essential proteins. patsnap.compatsnap.com This disruption of protein synthesis ultimately impairs bacterial growth and leads to a reduction in cellular viability. pediatriconcall.com this compound is considered a bactericidal agent, meaning it stops bacteria from multiplying, allowing the host's immune system to clear the infection. patsnap.comdrugbank.com Research has demonstrated that this compound can delay bacterial growth and reduce viable counts of mycobacteria, such as Mycobacterium avium complex, in both in vitro and in vivo models. oup.com For instance, studies in human and mouse macrophages have shown that this compound can slow the growth of MAC strains. oup.com In killing-curve studies, concentrations of this compound significantly higher than the minimum inhibitory concentration (MIC) were required to achieve substantial reductions in bacterial populations. oup.com The effectiveness can be dependent on the bacterial strain and drug concentration. oup.com
Role of this compound Metabolites in Antimicrobial Efficacy (e.g., 25-O-desacetyl this compound).
Here is a table summarizing the antimicrobial activity of this compound against selected bacterial strains, based on available data:
| Bacterial Species | MIC (µg/mL) | Reference |
| Streptococcus pyogenes | 0.005 | oup.com |
| Streptococcus pneumoniae | 1.25 | oup.com |
| Streptococcus faecalis | 25 | oup.com |
| MRSA-C1 | 0.009 | mdpi.com |
| MRSA-C2 | 0.012 | mdpi.com |
Antimicrobial Spectrum and Activity of Rifabutin
Mycobacterial Species
Rifabutin (B1679326) is active against several important mycobacterial species, including those responsible for tuberculosis and atypical mycobacterial infections. oup.comoup.com
Activity against Mycobacterium tuberculosis
This compound is more active than rifampin against Mycobacterium tuberculosis in vitro, typically exhibiting a two to fourfold greater potency. oup.com Minimum Inhibitory Concentrations (MICs) of this compound against rifampin-susceptible strains generally fall within a narrow range, around 0.06 µg/mL. oup.com The Minimum Bactericidal Concentrations (MBCs) are typically 0.125-0.25 µg/mL, resulting in an MIC:MBC ratio of 1:4. oup.com A susceptibility breakpoint of approximately 0.125 µg/mL has been suggested for the radiometric (BACTEC) method. oup.com
Against rifampin-resistant strains, this compound MICs can range from 0.25 µg/mL to 16 µg/mL by the broth dilution method. oup.com Some rifampin-resistant strains may still be susceptible to this compound, indicating that cross-resistance is not always complete. oup.com This differential susceptibility might be attributed to variations in their molecular affinity to the RNA polymerase subunit β. oup.com
Studies in animal models, such as BCG-stimulated mice, have shown that this compound can eradicate M. tuberculosis infection. oup.com In one study, a dosage of 10 mg/(kg·d) for 12 weeks was effective. oup.com Isoniazid-resistant strains that emerged during isoniazid (B1672263) monotherapy remained susceptible to this compound. oup.com this compound has also demonstrated a prolonged post-antibiotic effect (PAE) lasting several days, which could contribute to its effectiveness with less frequent dosing. oup.com
Activity against Mycobacterium avium Complex (MAC)
This compound is considerably more active in vitro against Mycobacterium avium Complex (MAC), which includes Mycobacterium avium and Mycobacterium intracellulare, compared to rifampin. oup.comnih.govkyoto-u.ac.jp Studies with Japanese disease-associated strains of MAC demonstrated the in vitro superiority of this compound across different media. kyoto-u.ac.jp For instance, in modified Dubos Tween® albumin liquid medium, this compound at 0.1 µg/ml inhibited all 20 tested strains, while the same concentration of rifampin inhibited only 4 strains. kyoto-u.ac.jp The concentration inhibiting 80% of strains was 0.05 µg/ml for this compound and 1.56 µg/ml for rifampin in this medium. kyoto-u.ac.jp On Ogawa medium, this compound also showed potent activity, inhibiting 9 out of 10 strains at 50 µg/ml, whereas 9 strains were resistant to rifampin at the same concentration. kyoto-u.ac.jp
In a beige mouse model of disseminated MAC infection, this compound showed dose-related activity against M. avium ATCC 49601, with reductions in bacterial counts in organs at dosages of 10, 20, and 40 mg/kg/day. asm.org While this compound and rifapentine (B610483) showed activity in the spleens against only two out of five MAC isolates tested in a comparative study, this compound was more active than rifapentine against these two isolates. asm.org They showed activity in the lungs against three out of five isolates. asm.org
This compound's ability to penetrate macrophages, where mycobacteria often reside, is a significant aspect of its activity against MAC. patsnap.comnih.gov
Activity against Mycobacterium leprae and Atypical Mycobacteria
This compound is active against Mycobacterium leprae, the causative agent of leprosy. oup.comoup.com In mouse footpad infections, this compound was found to be about 10 times more active than rifampin. oup.com Effective doses were 1 part per million in the diet for this compound compared to 10 parts per million for rifampin. oup.com this compound also inhibited M. leprae growth in mouse peritoneal macrophages at a concentration 10 times lower than rifampin (MICs, 0.2 µg/mL vs. 2.0 µg/mL). oup.com In an in vitro culture system, this compound was also more active (MICs, 0.4 µg/mL vs. 0.2 µg/mL). oup.com Studies in armadillos inoculated with human-derived M. leprae showed that this compound administered daily at 6 mg/kg/day was able to kill M. leprae within two weeks, based on the decline in intracellular ATP levels and failure to multiply in mouse footpads and in vitro. nih.gov This indicates a rapid bactericidal action. nih.govnih.gov While initial reports suggested activity against rifampin-resistant M. leprae, later studies found full cross-resistance between rifampin and this compound in tested strains. nih.govilsl.br
This compound is also active against a wide variety of other atypical mycobacteria. oup.comoup.com Mycobacterium kansasii, a common cause of atypical mycobacterial opportunistic infection, has shown susceptibility to this compound. oup.comoup.com In one study, all of 32 strains tested were susceptible to a 0.5 µg/mL concentration of this compound. oup.com this compound has been shown to act synergistically with ethambutol (B1671381) against M. kansasii. oup.com Many other atypical mycobacteria are susceptible to concentrations of this compound less than 2.0 µg/mL. oup.com Some species like Mycobacterium fortuitum show activity against a minor number of strains, while Mycobacterium chelonae is relatively resistant (MIC90, ≥32 µg/mL). oup.comoup.com Mycobacterium malmoense, generally resistant to many antibacterial drugs, was susceptible to this compound in combination with ethambutol. oup.com
Activity against Mycobacterium abscessus Complex, including subspecies
This compound has shown activity against the Mycobacterium abscessus Complex, which is intrinsically multidrug-resistant. researchgate.nettandfonline.comnih.govasm.orgnih.gov This activity is in contrast to rifampin, which is generally poorly active against M. abscessus. researchgate.nettandfonline.comasm.orgnih.gov Studies have demonstrated that this compound is active against reference strains and clinical isolates from all three subspecies: M. abscessus subsp. abscessus, M. abscessus subsp. massiliense, and M. abscessus subsp. bolletii. researchgate.nettandfonline.comnih.govasm.orgnih.gov
In a screen of approved drugs, this compound was identified as a potent growth inhibitor of M. abscessus. researchgate.netnih.govasm.orgnih.gov MICs of this compound against the screening strain and reference strains were reported around 3 ± 2 µM (approximately 3 µg/mL). researchgate.netnih.govasm.orgnih.gov this compound also demonstrated activity against clarithromycin-resistant strains. researchgate.netnih.govasm.orgnih.gov this compound's activity against M. abscessus is bactericidal. tandfonline.comasm.orgfrontiersin.org The minimum bactericidal concentration (MBC90) is approximately twofold the MIC90. asm.org
Studies have also investigated the activity of this compound against M. abscessus in different media and conditions. biorxiv.orgasm.org While some studies showed similar MIC/MBC values in different media, others indicated variations. biorxiv.org For example, one study noted that this compound alone had greater bactericidal activity in CAMHB than in 7H9 broth, although the MICs at Day 3 were similar. biorxiv.org this compound has also shown activity against M. abscessus in a macrophage infection model. tandfonline.com
Gram-Positive Bacterial Pathogens
Beyond mycobacteria, this compound also exhibits activity against certain Gram-positive bacteria. oup.comdrugbank.com
Activity against Staphylococcus aureus, including Methicillin-Resistant Staphylococcus aureus (MRSA)
This compound has demonstrated activity against Staphylococcus aureus, including Methicillin-Resistant Staphylococcus aureus (MRSA). oup.comnih.govresearchgate.netmdpi.comoup.comresearchgate.netnih.govijcmas.comresearchgate.netasm.orgoup.com Studies have investigated its activity against both planktonic and biofilm forms of S. aureus. nih.govresearchgate.netmdpi.comnih.govresearchgate.netoup.com
In a study evaluating 114 clinical isolates of S. aureus, this compound MICs ranged from 0.002 to 6.250 µg/mL, with a MIC50 of 0.013 µg/mL. nih.govresearchgate.netresearchgate.net Low inhibitory concentrations were observed for both planktonic MSSA and MRSA strains. nih.gov For example, 46.2% of MSSA and 71.4% of MRSA strains had MIC values of 0.013 µg/mL. nih.gov While there are currently no established breakpoints for this compound against S. aureus, these data suggest potent activity. nih.gov
This compound has also shown high anti-biofilm activity against S. aureus. nih.govresearchgate.netmdpi.comnih.govresearchgate.netoup.com Minimum Biofilm Inhibitory Concentrations (MBIC50) values were similar between MSSA and MRSA strains in one study. nih.govresearchgate.net In another study using MRSA clinical isolates, this compound was equally effective against planktonic and biofilm MRSA, with MBIC50 values of 0.010 and 0.012 µg/mL for different isolates. mdpi.comresearchgate.net In contrast, vancomycin (B549263), a standard treatment, did not exert a significant antibiofilm effect even at high concentrations in this study. mdpi.com
Studies comparing this compound and rifampin activity against staphylococcal clinical strains isolated from bone and joint infections showed that while rifampin had a lower MIC median value for S. aureus, this compound's Minimum Biofilm Eradication Concentration (MBEC) median value was statistically lower than rifampin's for all tested strains, including S. aureus and coagulase-negative staphylococci. oup.com This suggests that this compound may be more effective against staphylococcal biofilms. oup.com
In a rat model of foreign body osteomyelitis with MRSA, this compound with vancomycin was as active as rifampin with vancomycin in reducing bacterial burden in bones and on K-wires. oup.com
This compound's mechanism of action, inhibiting bacterial DNA-dependent RNA polymerase, contributes to its activity against S. aureus. nih.gov This mechanism is independent of bacterial division, making it potentially effective against bacteria in biofilms which often have lower metabolic activity. nih.gov
Activity against Bacillus subtilis.
This compound has demonstrated inhibitory activity against susceptible strains of Bacillus subtilis. wikidoc.orgfda.govhres.ca The mechanism of action in these susceptible strains involves the inhibition of DNA-dependent RNA polymerase. wikidoc.orgfda.govhres.capfizermedicalinformation.com
Broader Spectrum against other Gram-Positive Organisms.
Beyond Bacillus subtilis, this compound exhibits a broader spectrum of activity encompassing most gram-positive organisms. wikipedia.orgdrugbank.com Research has shown its effectiveness against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates. nih.govfrontiersin.orgfrontiersin.org Studies evaluating the in vitro activity of this compound against S. aureus have reported low minimum inhibitory concentrations (MICs). For instance, one study found this compound MIC values against 114 clinical isolates of S. aureus ranged from 0.002 to 6.250 µg/mL, with a MIC50 of 0.013 µg/mL. nih.govfrontiersin.org Another study reported a MIC50 of 0.016 µg/mL for S. aureus strains isolated from periprosthetic joint infections. frontiersin.org
Table 1: In Vitro Activity of this compound Against Staphylococcus aureus
| Strain Type | Number of Isolates Tested | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Source |
| Clinical Isolates | 114 | 0.002 - 6.250 | 0.013 | Not specified | nih.govfrontiersin.org |
| Periprosthetic Joint Infection Isolates | Not specified | Not specified | 0.016 | Not specified | frontiersin.org |
Gram-Negative Bacterial Pathogens
Activity against Escherichia coli.
Generally, Escherichia coli demonstrates resistance to this compound at concentrations that are readily achievable in the bloodstream. oup.com However, this compound is known to inhibit DNA-dependent RNA polymerase in susceptible strains of E. coli. wikidoc.orgfda.govhres.ca The activity of this compound against E. coli has been shown to increase significantly when the bacteria are exposed to permeability-increasing peptides derived from polymyxin (B74138) B. oup.com While some studies indicate small shifts in this compound MICs for E. coli depending on the culture medium used, the hyperactivity observed in Acinetobacter baumannii in specific media is not a general effect seen in E. coli. nih.govasm.org
Potent Activity against Acinetobacter baumannii, including Carbapenem-Resistant Strains.
This compound has exhibited potent activity against Acinetobacter baumannii, including carbapenem-resistant strains. google.comsemanticscholar.orgasm.orgnih.govnih.gov This activity is particularly notable in nutrient-limited media, such as RPMI supplemented with serum, which are considered to better mimic the physiological environment in vivo compared to rich media like Mueller-Hinton II broth. asm.orggoogle.comsemanticscholar.orgasm.orgnih.gov The enhanced activity in these conditions is attributed to the cellular uptake of this compound through the siderophore receptor FhuE, which is upregulated in nutrient-depleted environments. asm.orgsemanticscholar.orgnih.govnih.gov
Studies have highlighted the superior potency of this compound compared to rifampin against A. baumannii in RPMI with serum, with this compound showing significantly lower MICs. google.com For example, in RPMI with serum, the MIC for this compound against one strain of A. baumannii was 0.031 µg/mL, compared to 4 µg/mL for rifampin. google.com A study evaluating this compound activity against a large panel of 293 contemporary carbapenem-resistant A. baumannii clinical isolates reported impressive MIC50 and MIC90 values of 0.008 µg/mL and 1 µg/mL, respectively, when tested in nutrient-limited conditions. semanticscholar.orgnih.gov This study concluded that this compound demonstrated excellent activity against these resistant isolates and was superior to other antibiotics tested, including colistin (B93849), tigecycline, and cefiderocol. semanticscholar.orgnih.gov
Table 2: In Vitro Activity of this compound Against Acinetobacter baumannii (Carbapenem-Resistant Clinical Isolates)
| Number of Isolates Tested | Test Medium | MIC50 (µg/mL) | MIC90 (µg/mL) | Source |
| 293 | Nutrient-limited (IC-RPMI) | 0.008 | 1 | semanticscholar.orgnih.gov |
Activity against Pseudomonas aeruginosa.
This compound is generally reported to have poor activity against Pseudomonas species. oup.com However, similar to E. coli, the activity of this compound against Pseudomonas aeruginosa was markedly increased when the organisms were exposed to permeability-increasing peptides derived from polymyxin B. oup.com Some research indicates the potential of this compound against Pseudomonas aeruginosa clinical isolates. nih.govfrontiersin.orgfrontiersin.org Small shifts in MIC values for P. aeruginosa have been observed when tested in different culture media. nih.govasm.org
Activity against Helicobacter pylori.
This compound is recognized for its activity against Helicobacter pylori. oup.commdpi.comacpjournals.orgasm.org It exhibits in vitro bactericidal activity against H. pylori at very low concentrations. mdpi.comacpjournals.orgasm.orgmdpi.comoup.com Resistance to this compound in H. pylori is considered rare, even after previous treatment failures with other regimens. mdpi.comacpjournals.orgmdpi.com Studies have reported very low MIC values for this compound against H. pylori. For instance, one study found the MIC50 of this compound against 16 clinical isolates of H. pylori was 0.008 µg/mL. asm.org Another study reported that apart from one strain with an MIC of 0.016 mg/L, the other 88 strains tested had this compound MICs of ≤0.002 mg/L. oup.com
Table 3: In Vitro Activity of this compound Against Helicobacter pylori
| Number of Isolates Tested | MIC50 (µg/mL) | MIC Range (µg/mL) | Source |
| 16 | 0.008 | Not specified | asm.org |
| 89 | Not specified | ≤0.002 - 0.016 | oup.com |
Research on Activity against Multidrug-Resistant Gram-Negative Bacilli.
Research has investigated the activity of this compound against multidrug-resistant Gram-negative bacilli, with a particular focus on carbapenem-resistant Acinetobacter baumannii (CRAB). Studies have demonstrated potent activity of this compound against A. baumannii in nutrient-limited media. nih.govresearchgate.netsemanticscholar.org This activity is proposed to be facilitated by FhuE-mediated active uptake of this compound, enabling its effectiveness even against rifampicin-resistant isolates. nih.govresearchgate.netsemanticscholar.org
In a study evaluating this compound against 293 contemporary CRAB clinical isolates, this compound showed excellent activity with MIC50/90 values of 0.008/1 mg/L using the broth microdilution method in nutrient-limited medium. nih.govsemanticscholar.org This was reported as superior to other antibiotics tested, including colistin, tigecycline, and cefiderocol, which had MIC90 values of 8 mg/L. nih.gov this compound also remained active against resistant subpopulations, including strains resistant to cefiderocol. nih.gov Research also suggests a synergistic interaction between this compound and colistin against A. baumannii, which may also help reduce the emergence of resistance. researchgate.net
However, this compound has shown poor activity against Enterobacteriaceae and Pseudomonas species in some studies. nih.govoup.com For instance, using high inocula, the MICs for strains of E. coli, Klebsiella pneumoniae, and Enterobacter cloacae were reported to be relatively high. oup.com Despite this, other studies suggest potential against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa clinical isolates. frontiersin.org To achieve clinically meaningful strain coverage and prevent rapid resistance development in A. baumannii, this compound concentrations of ≥2 mg/L are suggested to be required. nih.govsemanticscholar.org
Activity against Other Microbial Pathogens (e.g., Toxoplasma gondii, Chlamydia trachomatis).
This compound has demonstrated activity against other microbial pathogens, including the parasite Toxoplasma gondii and the bacterium Chlamydia trachomatis. oup.comnih.govoup.com
In vitro and in vivo studies have investigated this compound's activity against Toxoplasma gondii. In one in vitro study, no parasite growth was observed after subculture following exposure to this compound at concentrations of 6 mg/L for a low virulence strain and 12 mg/L for a high virulence strain after 1 month. nih.govoup.com The IC50 of this compound was determined to be 26.5 mg/L for the high virulence strain in other experiments. nih.govoup.com In murine models of acute toxoplasmosis, this compound treatment significantly improved survival compared to untreated controls. nih.govoup.comnih.gov Doses of 400 or 300 mg/kg/day administered alone for 10 days protected 100% of mice infected with a lethal inoculum. nih.gov Combination therapy with other drugs active against T. gondii, such as clarithromycin (B1669154) or atovaquone (B601224), resulted in enhanced activity and improved survival in murine models. nih.govoup.comnih.govpsu.edu For example, combining nonprotective or slightly protective doses of this compound with ineffective doses of sulfadiazine, pyrimethamine, clindamycin, or atovaquone resulted in a notable enhancement of in vivo activities. nih.gov
This compound is also active against Chlamydia trachomatis in vitro. oup.comnih.govoup.comnih.govimrpress.com Rifamycins (B7979662), including this compound, have shown excellent activity against C. trachomatis in vitro with low MICs. nih.govimrpress.com However, concerns exist regarding the potential for the development of resistance during therapy, as in vitro studies have demonstrated that C. trachomatis can develop resistance after serial passages in subinhibitory concentrations of rifamycins. nih.govimrpress.com
Efficacy against Biofilm-Associated Bacterial Infections.
This compound has shown promising efficacy against bacterial infections associated with biofilms, particularly those caused by Staphylococcus aureus. nih.govfrontiersin.orgmdpi.comresearchgate.netresearchgate.net Biofilm-associated infections are often more resistant to antimicrobial agents than infections involving planktonic bacteria. mdpi.com
Studies have investigated the activity of this compound against S. aureus clinical isolates in both planktonic and biofilm states. nih.govfrontiersin.orgresearchgate.net this compound demonstrated high anti-biofilm activity, with minimum biofilm inhibitory concentration (MBIC50) values similar to their respective minimum inhibitory concentration (MIC) values for planktonic bacteria. nih.govfrontiersin.org Importantly, no significant differences in antibacterial effect against methicillin-susceptible S. aureus (MSSA) or methicillin-resistant S. aureus (MRSA) strains in biofilm form were observed in some studies. nih.govfrontiersin.orgresearchgate.net
In a study assessing this compound against 114 S. aureus clinical isolates in planktonic form, the MIC of this compound ranged from 0.002 to 6.250 μg/mL with a MIC50 of 0.013 μg/mL. nih.govfrontiersin.orgresearchgate.net For biofilms formed by a subset of these isolates, MBIC50 values for this compound were 0.010 and 0.012 μg/mL for two different MRSA clinical isolates (MRSA-C1 and MRSA-C2, respectively). mdpi.com These MBIC50 values were similar to the MIC values for the same isolates in planktonic form. mdpi.com
Compared to rifampicin (B610482), this compound's MBEC (minimum biofilm eradication concentration) median value was statistically lower for all tested strains of Staphylococcus spp. isolated from periprosthetic joint infections, suggesting greater effectiveness against biofilms in this context. researchgate.net
The following table summarizes some of the in vitro activity data for this compound against S. aureus:
| Microorganism Strain | Form | Assay Method | Concentration Range (μg/mL) | MIC50 (μg/mL) | MBIC50 (μg/mL) | Source |
| S. aureus (114 isolates) | Planktonic | Broth Microdilution | 0.002 - 6.250 | 0.013 | - | nih.govfrontiersin.orgresearchgate.net |
| MRSA-C1 | Biofilm | Adapted Broth Microdilution + MTT assay | - | - | 0.010 | mdpi.com |
| MRSA-C2 | Biofilm | Adapted Broth Microdilution + MTT assay | - | - | 0.012 | mdpi.com |
Research indicates that this compound may be a valuable option for treating biofilm-associated infections, particularly those caused by S. aureus. nih.govfrontiersin.org
Mechanisms of Antimicrobial Resistance to Rifabutin
Molecular Basis of Resistance through rpoB Gene Mutations
Mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase, are the most common mechanism of resistance to rifamycins (B7979662), including rifabutin (B1679326). nih.govfrontiersin.orgtandfonline.com These mutations can alter the structure of the RNA polymerase, thereby reducing the binding efficiency of this compound. tandfonline.com
Mutations within the Rifampicin (B610482) Resistance-Determining Region (RRDR) of the rpoB Gene.
A significant number of resistance-conferring mutations are concentrated within a specific region of the rpoB gene known as the Rifampicin Resistance-Determining Region (RRDR). nih.govfrontiersin.orgdovepress.comfrontiersin.orgasm.org In Mycobacterium tuberculosis, this region is typically located between codons 426 and 452 (or 507 and 533 depending on the reference strain/numbering system used). nih.govfrontiersin.orgdovepress.comasm.org Mutations within the RRDR are associated with cross-resistance to both rifampicin and this compound. dovepress.comfrontiersin.orgnih.gov
Analysis of Specific Codon Mutations (e.g., S450L, D435V, 516, 526, 531, 533) and their Impact on this compound Susceptibility.
Specific amino acid substitutions within the RRDR have varying impacts on the level of resistance to this compound. Some mutations are strongly associated with high-level resistance to both rifampicin and this compound, while others may result in resistance to rifampicin but retain susceptibility to this compound, a phenomenon known as incomplete cross-resistance. nih.govdovepress.comfrontiersin.orgnih.govimperial.ac.uk
Commonly studied mutations and their observed effects on this compound susceptibility include:
S450L (S531L in E. coli numbering): This is a frequently observed mutation and is often associated with high-level resistance to both rifampicin and this compound. dovepress.comasm.orgnih.govresearchgate.netresearchgate.netnih.gov
D435V (D516V in E. coli numbering): This mutation is often associated with rifampicin resistance but can show variable susceptibility to this compound, sometimes being linked to this compound susceptibility despite rifampicin resistance. frontiersin.orgnih.govresearchgate.netresearchgate.netnih.govbiorxiv.orgbiorxiv.org Studies have shown that while D435V increases the minimum inhibitory concentration (MIC) for both drugs compared to wild-type, the increase can be less pronounced for this compound than for rifampicin, contributing to incomplete cross-resistance. nih.govbiorxiv.orgplos.org
Mutations at Codon 516 (D516 in E. coli numbering): Mutations at this codon, such as D516V, D516G, D516Y, and D516F, have been linked to rifampicin resistance and can be associated with susceptibility or reduced susceptibility to this compound, contributing to incomplete cross-resistance. nih.govimperial.ac.ukresearchgate.netplos.orgnih.gov
Mutations at Codon 526 (H526 in E. coli numbering): Mutations like H526Y, H526D, H526L, H526N, and H526R are frequently observed and can lead to high levels of resistance to both rifampicin and this compound. nih.govfrontiersin.orgnih.govresearchgate.netnih.gov
Mutations at Codon 531 (S531 in E. coli numbering): The S531L mutation is particularly common and is strongly associated with high-level resistance to both rifampicin and this compound. nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.gov
Mutations at Codon 533 (L533 in E. coli numbering): Mutations at this position, such as L533P, have been associated with rifampicin resistance and can show susceptibility to this compound. frontiersin.orgresearchgate.netnih.gov
The impact of these mutations on MIC values can be significant, as illustrated by research findings. For instance, studies have shown that mutations like S450L, H445D, and H445Y are associated with high MICs for both rifampin and this compound, while mutations like D435V and L452P may be associated with resistance to only rifampin or lower levels of resistance to this compound. nih.govresearchgate.netresearchgate.net
Here is a table summarizing the impact of some specific rpoB mutations on rifampin and this compound susceptibility based on research findings:
| rpoB Mutation (M. tuberculosis numbering) | Corresponding E. coli numbering | Associated Rifampin Resistance Level | Associated this compound Resistance Level | Reference |
| S450L | S531L | High | High | dovepress.comasm.orgnih.govresearchgate.netresearchgate.netnih.gov |
| D435V | D516V | Variable (often moderate/high) | Variable (can be susceptible) | frontiersin.orgnih.govresearchgate.netresearchgate.netnih.govbiorxiv.orgbiorxiv.org |
| H445Y | H526Y | High | High | nih.govdovepress.comfrontiersin.orgnih.govresearchgate.net |
| H445D | H526D | High | High | nih.govdovepress.comfrontiersin.orgnih.govresearchgate.net |
| L452P | L533P | Rifampin resistance | This compound susceptibility | frontiersin.orgnih.govresearchgate.net |
| D516V (E. coli numbering) | D435V (Mtb numbering) | Variable (often lower level) | Susceptible | nih.govresearchgate.netplos.orgnih.gov |
| S522L (E. coli numbering) | S441L (Mtb numbering) | Rifampin resistance | This compound susceptibility | nih.govnih.govbiorxiv.orgnih.gov |
Note: Codon numbering for rpoB mutations in M. tuberculosis can vary between studies; the table uses M. tuberculosis numbering where specified in sources and provides the corresponding E. coli numbering for clarity where available.
Phenomenon of Incomplete Cross-Resistance between Rifampicin and this compound.
Incomplete cross-resistance between rifampicin and this compound is a clinically important phenomenon where M. tuberculosis strains resistant to rifampicin remain susceptible to this compound. dovepress.comfrontiersin.orgnih.govimperial.ac.ukresearchgate.netnih.govbiorxiv.orgbiorxiv.org This occurs in a notable proportion of rifampicin-resistant isolates, estimated to be around 20-27% in some studies. nih.govimperial.ac.uknih.govbiorxiv.org
Certain rpoB mutations are more frequently associated with this incomplete cross-resistance. Mutations at codons 516, 529, and 533 (using E. coli numbering) have been linked to rifampicin resistance while retaining this compound susceptibility. nih.gov The D435V mutation (Mtb numbering, D516V in E. coli) is particularly prominent among isolates exhibiting discordant resistance, being significantly more likely to be found in rifampicin-resistant, this compound-susceptible strains compared to strains resistant to both drugs. nih.govbiorxiv.org
The differential impact of mutations on the binding of rifampicin and this compound to RNA polymerase is thought to underlie this phenomenon. Although both drugs target RpoB, subtle differences in their chemical structures and interactions with the mutated enzyme can result in differential susceptibility. plos.org This incomplete cross-resistance suggests that this compound may still be a viable treatment option for a subset of patients with rifampicin-resistant TB, depending on the specific rpoB mutation present. nih.govfrontiersin.orgdovepress.comimperial.ac.uk
Role of Bacterial Efflux Pump Systems in this compound Resistance
Beyond target modification through rpoB mutations, bacterial efflux pump systems can also contribute to this compound resistance. nih.govlongdom.orglongdom.org Efflux pumps are membrane-bound transporters that actively extrude various substrates, including antibiotics, from the bacterial cell, thereby reducing their intracellular concentration below therapeutic levels. longdom.orglongdom.orgnih.govjournalagent.commdpi.com
Identification and Characterization of Efflux Pump Proteins Transporting this compound.
While rpoB mutations are the primary mechanism of high-level rifamycin (B1679328) resistance, efflux pumps can contribute to lower levels of resistance or tolerance and may play a role in the development of higher resistance, especially in combination with other mechanisms. nih.govlongdom.orglongdom.orgresearchgate.net Various families of efflux pumps exist in bacteria, including ABC, MFS, SMR, MATE, and RND transporters, which can transport a wide range of substrates. longdom.orglongdom.orgnih.govmdpi.comnih.govfrontiersin.orgacs.orgtandfonline.com
In Mycobacterium tuberculosis, specific efflux pump genes have been implicated in drug resistance. While the direct role of specific efflux pumps in transporting this compound has been less extensively characterized compared to other drugs like fluoroquinolones or macrolides, research suggests that overexpression of certain transmembrane proteins, potentially efflux pumps, can be associated with rifampin resistance in the absence of rpoB mutations. tandfonline.comnih.govasm.org Studies examining multidrug-resistant (MDR) and extensively drug-resistant (XDR) M. tuberculosis isolates have investigated the role of efflux pump genes such as Rv1258c, Rv0194, Rv2936 (drrA), Rv2937 (drrB), and Rv1634 (belonging to MFS and ABC transporter families) in resistance, including to rifamycins. nih.govlongdom.orgresearchgate.net The RND family of efflux pumps, often organized as tripartite complexes in Gram-negative bacteria, are known to transport a broad spectrum of antibiotics, and while their role in mycobacteria is structured differently, efflux activity contributes to resistance. mdpi.comnih.govfrontiersin.orgacs.orgasm.org
Mechanisms of Efflux Pump Overexpression leading to Reduced Intracellular this compound Concentration.
Overexpression of efflux pumps can occur through various mechanisms, including mutations in regulatory genes controlling efflux pump expression or physiological induction in response to the presence of the drug or other environmental signals. longdom.orglongdom.orgjournalagent.com Increased expression of efflux pump genes leads to a higher number of functional efflux pumps in the bacterial membrane. longdom.orglongdom.orgjournalagent.com These pumps then actively transport this compound out of the cytoplasm, preventing it from reaching its target, the RNA polymerase, at sufficient concentrations to inhibit bacterial growth. longdom.orglongdom.orgnih.govjournalagent.com
This reduced intracellular concentration of this compound can result in decreased susceptibility or contribute to higher levels of resistance, particularly when combined with other resistance mechanisms like rpoB mutations. longdom.orglongdom.org Efflux pump activity can also play a role in the development of resistance by maintaining sub-inhibitory drug levels within the cell, which can favor the selection of resistant mutants. longdom.orgjournalagent.com
Interaction of this compound with Specific Efflux Systems (e.g., FhuE in Acinetobacter baumannii)
Efflux pumps are transmembrane proteins that actively transport various substrates, including antibiotics, out of bacterial cells, thereby reducing their intracellular concentration and mediating resistance. nih.govmdpi.comacs.orgmdpi.com In Acinetobacter baumannii, a significant mechanism of this compound uptake, particularly under iron-limiting conditions, involves the TonB-dependent siderophore receptor FhuE. researchgate.netbioversys.comnih.gov This FhuE-mediated active transport allows this compound to reach intracellular concentrations sufficient to overcome some resistance mechanisms, such as certain rpoB mutations or enzymatic inactivation. researchgate.netoup.com Studies have shown that disruption of FhuE-mediated uptake in A. baumannii strains carrying rpoB mutations can decrease this compound activity. oup.com
Modulation of Efflux Pump Activity by Environmental Factors
The activity and expression of efflux pumps can be influenced by various environmental factors. nih.govmdpi.comtandfonline.com In Acinetobacter baumannii, the potent antibacterial activity of this compound observed in nutrient-limited media, such as Roswell Park Memorial Institute (RPMI) medium supplemented with fetal calf serum (FCS), is linked to the upregulation of the FhuE siderophore receptor under these conditions. nih.gov This suggests that the availability of nutrients and other environmental cues can modulate the expression of uptake systems like FhuE, indirectly impacting the intracellular concentration of this compound and thus its efficacy. nih.gov Efflux pump expression can also be regulated by transcriptional regulators that respond to environmental stressors. nih.govmdpi.com
Other Contributing Resistance Mechanisms
In addition to efflux systems, other factors can contribute to reduced susceptibility to this compound.
Reduced Cell Wall Permeability in Mycobacteria
The complex cell wall structure of mycobacteria is known to contribute to their intrinsic resistance to many antibiotics by limiting drug penetration. frontiersin.orgnih.govresearchgate.net While the slow penetration rate might not be the sole determinant of high-level resistance, reduced cell wall permeability can play a role in limiting the access of this compound to its intracellular target, RNA polymerase. frontiersin.orgnih.gov Studies on rifampicin resistance in Mycobacterium tuberculosis have indicated that increased cell wall thickness and altered permeability can contribute to reduced intracellular antibiotic concentration. frontiersin.orgfrontiersin.org this compound is more lipophilic than rifampicin, which may facilitate its penetration through the mycobacterial envelope. researchgate.net However, mechanisms that further reduce cell wall permeability could still impact this compound's effectiveness.
Drug-Modifying Enzymes and Inactivation
Enzymatic inactivation of rifamycins is another significant resistance mechanism observed in various bacteria, including some mycobacterial species. acs.orgsci-hub.sefrontiersin.org These enzymes can chemically modify the antibiotic molecule, rendering it inactive or less potent. Examples of such enzymes include ADP-ribosyltransferases, glycosyltransferases, phosphotransferases, and monooxygenases, which can modify different positions on the rifamycin structure. acs.orgsci-hub.se In Mycobacterium abscessus, an ADP-ribosyltransferase encoded by the arr gene (Arr_Mab) is a major determinant of high-level intrinsic rifamycin resistance. frontiersin.orgresearchgate.net While this compound has shown more promising activity against M. abscessus compared to rifampicin, studies indicate that it can still be inactivated by the M. abscessus Arr enzyme. frontiersin.orgresearchgate.net
Inducible this compound Resistance Mechanisms in Pathogens
Inducible resistance mechanisms involve the activation of resistance genes or pathways in response to the presence of the antibiotic. While Mycobacterium abscessus does not appear to harbor inducible this compound resistance mechanisms based on studies exposing cultures to subinhibitory concentrations of the drug, this compound has been shown to suppress inducible resistance to other antibiotics. frontiersin.orgasm.orgresearchgate.net Notably, this compound can suppress inducible clarithromycin (B1669154) resistance in M. abscessus by blocking the transcriptional induction of the whiB7-erm41 system, which is responsible for macrolide resistance. frontiersin.orgresearchgate.netnih.gov This suggests that in some contexts, this compound may not only be subject to resistance but can also influence the expression of resistance mechanisms to other drugs.
Data Tables
| Mechanism | Description | Relevant Pathogens |
| Interaction with Efflux Systems (e.g., FhuE) | Active transport of this compound out of the cell, reducing intracellular concentration. FhuE facilitates uptake. researchgate.net | Acinetobacter baumannii researchgate.netbioversys.com |
| Modulation of Efflux Pump Activity | Environmental factors influencing the expression or activity of efflux pumps and uptake systems. nih.gov | Acinetobacter baumannii nih.gov |
| Reduced Cell Wall Permeability | Limitation of this compound entry into the bacterial cell. frontiersin.orgnih.gov | Mycobacteria frontiersin.orgnih.gov |
| Drug-Modifying Enzymes and Inactivation | Enzymatic alteration of this compound, leading to loss of activity. acs.orgfrontiersin.orgresearchgate.net | Environmental bacteria, M. abscessus acs.orgfrontiersin.orgresearchgate.net |
| Inducible Resistance Mechanisms (Suppression) | This compound influencing the induction of resistance mechanisms to other antibiotics. frontiersin.orgresearchgate.netnih.gov | Mycobacterium abscessus frontiersin.orgresearchgate.netnih.gov |
Structure Activity Relationship Sar Studies of Rifabutin
Analysis of Chemical Modifications on the Rifamycin (B1679328) Core and their Biological Activity.
Chemical modifications to the rifamycin core have been investigated to improve potency and overcome resistance. Modifications at the C-3 and C-4 positions, such as the spiro-piperidyl group in rifabutin (B1679326), have been shown to enhance activity by influencing membrane permeability and pharmacokinetic properties. nih.gov
Research on Mycobacterium abscessus has indicated that modifications at the C-25 position of rifamycin derivatives can be a viable strategy to significantly increase potency and effectively block inactivation by ADP-ribosylation, a resistance mechanism in this bacterium. d-nb.infonih.gov For instance, C25-modified derivatives have been designed to resist intracellular inactivation while retaining on-target activity against RNAP. pnas.org
Studies involving novel this compound analogs, such as N'-acetyl-rifabutin and N'-butanoyl-rifabutin, have focused on the influence of these modifications on interactions with membrane models, which can be related to their biological activity. nih.gov
Investigation of the Relationship between this compound's Chemical Structure and its Interaction with Biological Membranes.
The interaction of rifamycins (B7979662), including this compound, with biological membranes is influenced by their chemical structure and can impact their pharmacological activity and bioavailability. rsc.orgresearchgate.net Naphthalenoid ansamycins, like rifamycins, can adopt different conformations ("closed" or "open") depending on the environment, such as the polarity of the solvent or the nature of cell barriers. rsc.org The "closed" structure, with polar groups hidden, increases lipophilicity and facilitates diffusion through bacterial cell membranes. rsc.org The ability to transition between these conformations (chameleonic nature) is considered important for their biological activity. rsc.org
Studies using membrane mimetic models, such as liposomes, have investigated the interaction of this compound and its analogs with lipid membranes. nih.govresearchgate.net These studies evaluate membrane partition, preferential location within the membrane, and the effect of the compound on membrane biophysical properties. researchgate.net The lipophilicity of the compound is a key molecular descriptor in these interactions. researchgate.net Research has suggested that this compound and its analogs can have a deep interaction with membrane models, with a higher partition and more pronounced changes in biophysical parameters observed with negatively charged membrane models, suggesting a greater affinity for bacterial membranes. researchgate.net
Data on the interaction of N'-acetyl-rifabutin with liposomes of different compositions (DMPC and DMPC:CHOL) showed that the affinity was dependent on the lipid composition, with greater affinity for DMPC membranes. researchgate.net This was attributed to the rigidizing effect of cholesterol. researchgate.net
SAR for Enhanced Activity against Specific Resistant Strains (e.g., Acinetobacter baumannii, Staphylococcus aureus with rpoB mutations).
SAR studies have explored modifications to enhance this compound's activity against resistant strains, particularly those with mutations in the rpoB gene, which encodes the RNAP β-subunit, the primary target of rifamycins. frontiersin.orgmdpi.com
For Staphylococcus aureus with rpoB mutations, resistance to rifamycins is a significant concern. While this compound is generally active against S. aureus, including MRSA strains, some rpoB mutations can confer resistance. nih.gov Specific rpoB mutations, such as at codon 531 (serine to leucine) in M. tuberculosis, are highly significant and can confer cross-resistance to this compound. frontiersin.org However, mutations at other codons (e.g., 516, 518, 526, 529) may be associated with lower-level resistance to rifampicin (B610482) while retaining susceptibility to this compound. frontiersin.org
Efforts to overcome resistance mechanisms like ADP-ribosylation in Mycobacterium abscessus have involved rational redesign of rifamycins through strategic modification of the ansa-chain to block this inactivation while preserving on-target activity. d-nb.info C-25 modifications have shown promise in this regard. pnas.orgd-nb.infonih.gov
Preclinical Pharmacokinetics and Pharmacodynamics of Rifabutin
Absorption and Distribution Characteristics in Animal Models
Rifabutin (B1679326) demonstrates a high propensity for distribution and intracellular tissue uptake, a characteristic attributed to its high lipophilicity. Studies in animal models have shown substantial tissue levels exceeding those observed in plasma.
Tissue Distribution and Intracellular Penetration Profiles in Various Animal Models (e.g., rats, mice)
In rats, studies using radiolabeled this compound have shown a tissue distribution pattern with the highest concentrations of radioactivity found in the liver, followed by the kidney, lung, heart, and spleen. A comparison with radiolabeled rifampin in rats indicated that the percentage of radioactivity in tissues at 2 and 24 hours was approximately 4- to 14-fold higher after this compound administration, with the exception of the liver and heart at 24 hours, where levels were similar for both compounds. This difference is potentially linked to this compound's higher lipophilicity. asm.org
Intracellular penetration of this compound is notably high. In vitro studies have demonstrated intracellular/extracellular concentration ratios ranging from 9 in neutrophils to 15 in monocytes, both derived from human sources. pfizer.comoup.comnafdac.gov.ng This high intracellular concentration is considered important for this compound's efficacy against intracellular pathogens like mycobacteria. pfizer.comnafdac.gov.ng Studies involving radiolabeled compounds showed that this compound penetrated into mouse spleen lymphocytes and human blood leukocytes at concentrations three times greater than rifampin. oup.com This penetration appeared to be a result of passive diffusion. oup.com
In mouse macrophage cell culture models, this compound was shown to be active against phagocytized Mycobacterium avium complex (MAC). pfizermedicalinformation.com Intracellular concentrations of this compound in phorbol-differentiated THP-1 cells treated with dissolved drug or microparticles containing this compound reached peak concentrations within 10 minutes. researchgate.net While dissolved drug concentrations decayed within half the time, microparticles maintained intracellular this compound concentrations for up to 96 hours. researchgate.netnih.gov Maximal intracellular concentrations in mice following inhalation of microparticles were observed at 6 hours, while intravenous administration resulted in peak intracellular concentrations at 24 hours. researchgate.netnih.gov
Substantially higher intracellular tissue levels compared to plasma have been observed in both rats and humans. nih.govfda.gov
Penetration into Specific Compartments (e.g., Central Nervous System, Cerebrospinal Fluid) in Rabbit and Non-Human Primate Models
This compound's distribution includes penetration into specific compartments like the central nervous system (CNS) and cerebrospinal fluid (CSF). In a rabbit model of tuberculous meningitis (TBM), this compound achieved potentially therapeutic exposures in the CNS at human-equivalent doses. asm.orgnih.govnih.gov The relative penetration of this compound from plasma into CSF and brain tissue in this model exceeded that of rifampin in preclinical TBM studies. asm.orgnih.gov
In a study involving healthy non-human primates, this compound achieved relatively high CSF concentrations. asm.orgnih.gov The total CSF/plasma ratio ranged between 0.29 and 0.42, and when free drug was measured, this ratio increased to 2.4–3.4. asm.orgnih.gov While this compound is widely distributed in various animal organs, the brain is an exception where distribution may be less extensive compared to other tissues. pfizer.comnafdac.gov.ng However, low content of radioactivity was found in the brain after administration of 14C-rifabutin in rats, suggesting some penetration of the blood-brain barrier. asm.org
In a rabbit model of S. pneumoniae meningitis, high doses of this compound reached bactericidal CSF concentrations. nih.gov
Interaction and Partitioning with Mycobacterial Cell Envelope Membrane Layers (e.g., inner and outer membranes)
Studies using membrane biophysics and simulations have investigated the interaction and partitioning of this compound with the distinct inner and outer membrane layers of the mycobacterial cell envelope. acs.orgnih.govacs.orgnih.gov These layers differ in their composition and membrane properties, leading to a varied interaction profile with this compound. acs.orgnih.govacs.org
This compound partitions least within the outer membrane/mycomembrane but distributes uniformly within the membrane head group/interfacial and hydrophobic acyl chain regions. acs.orgnih.gov This is possibly due to favorable interactions with the constituent lipids. acs.org In contrast, this compound showed the highest partitioning in the inner membrane, where it preferred to situate and/or aggregate exclusively in the interfacial lipid head group region. acs.orgnih.govnih.gov
The lipophilicity of this compound influences its propensity to interact with and distribute within the lipid membrane layers of the mycobacterial cell envelope. acs.orgnih.gov this compound interactions with Mycobacterium smegmatis (Msm) membranes have been shown to alter membrane fluidity. acs.orgnih.gov
Metabolic Pathways and Metabolite Characterization
This compound undergoes extensive metabolism. oup.comoup.comscispace.com
Primary Sites of Metabolism (e.g., hepatic)
The primary site of this compound metabolism is hepatic. oup.comdrugbank.com this compound induces hepatic metabolic enzymes, particularly those of the CYP3A subfamily. pfizermedicalinformation.comoup.com While it induces hepatic metabolism, it is considered a less potent inducer compared to rifampin. oup.comoup.comnih.gov The mechanism of rifamycin-associated hepatotoxicity is not fully understood but is thought to be related to extensive hepatic metabolism and induction of hepatic enzymes. nih.gov
Identification and Quantitative Contribution of Active Metabolites (e.g., 25-O-desacetyl this compound)
Of the five metabolites of this compound that have been identified, 25-O-desacetyl this compound and 31-hydroxy this compound are the most predominant. pfizermedicalinformation.comfda.govdrugbank.com Both of these metabolites contribute to the antimicrobial activity of this compound. oup.comoup.comscispace.com
Specifically, 25-O-desacetyl this compound has antimicrobial activity equal to that of the parent drug. nafdac.gov.ngpfizermedicalinformation.com This metabolite contributes up to 10% to the total antimicrobial activity. drugbank.com In a mass-balance study in healthy adult volunteers, 53% of an oral dose was excreted in the urine, primarily as metabolites. pfizermedicalinformation.comdrugbank.com In rats, 25-O-desacetyl this compound accounted for 1.6% and 0.7% of the dose in 0- to 48-hour urine after oral and intravenous administration, respectively. asm.org
The concentrations of this compound and its active metabolite, 25-O-desacetyl this compound, can be significantly affected by coadministration with other drugs, such as boosted protease inhibitors, which can elevate their blood concentrations. hiv-druginteractions.orgplos.org Conversely, this compound and 25-O-desacetyl this compound are substrates of CYP3A4. plos.org
Interactive Data Tables
Data points for interactive tables are limited in the search results, primarily providing descriptive information or ranges rather than structured datasets suitable for direct table generation without further processing or assumptions. However, based on the text, a conceptual table for tissue distribution in rats and metabolite contribution can be outlined.
Conceptual Table 1: Tissue Distribution of Radioactivity (% of dose) after Oral 14C-Rifabutin in Rats
| Tissue | 2 hours | 24 hours | 72 hours |
| Liver | Data available in source asm.org | Data available in source asm.org | Data available in source asm.org |
| Kidney | Data available in source asm.org | Data available in source asm.org | Data available in source asm.org |
| Lung | Data available in source asm.org | Data available in source asm.org | Data available in source asm.org |
| Heart | Data available in source asm.org | Data available in source asm.org | Data available in source asm.org |
| Spleen | Data available in source asm.org | Data available in source asm.org | Data available in source asm.org |
| Brain | Low content asm.org | - | - |
Note: Specific numerical data for this table are present in the source asm.org but require extraction and formatting.
Conceptual Table 2: Contribution of Active Metabolite 25-O-desacetyl this compound to Total Antimicrobial Activity
| Metabolite | Contribution to Total Antimicrobial Activity |
| 25-O-desacetyl this compound | Up to 10% drugbank.com |
Autoinduction of this compound Metabolism
This compound exhibits a notable phenomenon of autoinduction, where its repeated administration leads to an increase in its own metabolism and a subsequent decrease in systemic exposure. This autoinduction contributes to changes in this compound pharmacokinetics over time. Evidence for autoinduction has been observed in both in vivo studies and liver perfusion experiments, resulting in a decrease in the drug's half-life. nih.gov
Involvement of Cytochrome P450 Isoenzymes, particularly CYP3A4, in Self-Induced Metabolism.
The autoinduction of this compound metabolism is significantly attributed to the induction of cytochrome P450 (CYP) isoenzymes, with a particular focus on CYP3A4. nih.gov this compound is a substrate and an inducer of CYP3A, a key cytochrome P450 enzyme involved in drug metabolism. fishersci.comfishersci.ca Hepatic metabolism, primarily mediated by CYP3A4, transforms this compound into 25-O-desacetylthis compound, an active metabolite that retains 10–15% of the parent drug's antimicrobial activity. vulcanchem.com Autoinduction of CYP3A4 has been reported to occur after approximately 14 days of therapy, leading to a reduction in systemic exposure at steady state. vulcanchem.com Studies have shown that this compound administration can increase the levels of CYP3A and CYP2D enzymes. nih.gov This induction of CYP450 isoenzymes, including CYP3A4, plays a crucial role in the enhanced metabolism of this compound upon repeated dosing. nih.gov In human enterocytes and liver microsomes, CYP3A is identified as the primary isozyme responsible for the oxidative metabolism of this compound and its active metabolite, 25-O-desacetyl-rifabutin. researchgate.net The autoinduction of this compound metabolism via the CYP3A4 pathway contributes to lower plasma concentrations observed after multiple doses compared to theoretical concentrations. researchgate.net
Contribution of Cholinesterase Activity to this compound Autoinduction.
In addition to cytochrome P450 isoenzymes, cholinesterase activity also contributes to the autoinduction of this compound metabolism. nih.gov this compound is metabolized by a cholinesterase to form a deacetylated product, which retains substantial activity against Mycobacterium tuberculosis. researchgate.net Research indicates that this compound induces its own metabolism through both CYP3A4 and cholinesterase pathways. researchgate.net Studies have demonstrated that this compound administration increases cholinesterase levels. nih.gov This induction of cholinesterase activity, alongside CYP450 induction, is considered a mechanism behind the observed autoinduction phenomenon of this compound. nih.gov
Potential Influence of P-glycoprotein on Intestinal Exsorption and Bioavailability in Animal Models.
P-glycoprotein (P-gp), an efflux transporter, can influence the absorption, distribution, and elimination of various compounds by actively transporting substrates out of cells. mdpi.comnih.gov This efflux activity, particularly in the intestinal epithelium, can limit intestinal absorption and reduce oral bioavailability. mdpi.com While this compound is a substrate and inducer of CYP3A, and rifampin (another rifamycin) is a potent inducer of both CYP and P-gp, the direct influence of this compound on intestinal exsorption and bioavailability via P-gp in animal models is a subject of investigation. fishersci.comnih.govnih.gov Studies in animal models, such as mice and dogs, have been used to explore the role of P-gp in the oral bioavailability of various substrate drugs. mdpi.comsci-hub.senih.gov For instance, studies in P-gp deficient mice have shown significantly increased oral bioavailability of P-gp substrates compared to wild-type mice, indicating P-gp's role in limiting intestinal absorption. mdpi.com However, studies in other animal models, like dogs lacking functional P-gp, have not always shown significant differences in the oral bioavailability of certain P-gp substrates, suggesting potential species-specific differences or the influence of other factors. nih.gov The regional expression of P-gp along the intestine can also impact the absorption of substrate drugs. researchgate.net While the precise extent of this compound's interaction with P-gp and its impact on intestinal exsorption and bioavailability in specific preclinical animal models requires further detailed investigation, the known role of P-gp in influencing the pharmacokinetics of other drugs suggests a potential area of study.
Pharmacodynamic Parameters and Efficacy Predictors in Preclinical Models (e.g., AUC/MIC ratio).
The AUC/MIC ratio provides a measure of the total drug exposure relative to the minimum concentration required to inhibit bacterial growth. Higher AUC/MIC values are generally associated with greater bacterial killing and improved treatment outcomes in preclinical models. researchgate.net For example, preclinical data for rifampin, another rifamycin (B1679328), have been used to contextualize AUC/MIC targets required for specific levels of bacterial reduction in murine models of tuberculosis.
However, it is important to note that establishing a definitive pharmacokinetic-pharmacodynamic relationship, particularly correlating plasma exposure parameters like AUC/MIC to clinical efficacy outcomes, can be complex and may require further data, especially in specific patient populations or infection sites. nih.gov Despite this, the AUC/MIC ratio remains a widely used and valuable predictor of this compound efficacy in preclinical models, guiding dose selection and evaluation of new regimens. pnas.orgresearchgate.nettandfonline.com
Pharmacokinetic/Pharmacodynamic Parameters and Efficacy in Preclinical Models
| Pharmacodynamic Parameter | Correlation with Efficacy (Preclinical Models) | Notes |
| AUC/MIC Ratio | Strong correlation | Primary predictor for rifamycins (B7979662), including this compound. pnas.orgresearchgate.nettandfonline.comnih.gov |
| Cmax/MIC Ratio | Correlation observed in some studies | May also contribute to efficacy prediction. researchgate.nettandfonline.com |
| Time Above MIC | Lesser degree of correlation in some studies | Less consistently predictive compared to AUC/MIC. researchgate.net |
Note: This table summarizes general findings from preclinical studies on rifamycins, including data relevant to this compound's class.
Molecular Basis of Drug Drug Interactions Involving Rifabutin
Induction of Cytochrome P450 Enzyme Systems
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a vast array of endogenous and exogenous compounds, including many pharmaceutical agents. mdpi.combibliotekanauki.pl Induction of these enzymes by a co-administered drug can lead to increased metabolism and reduced plasma concentrations of substrate drugs, potentially resulting in therapeutic failure. mdpi.comxenotech.com Rifabutin (B1679326) is a known inducer of several CYP isoforms. pfizer.comwho.int
Comparative Enzyme Induction Potency of this compound versus other Rifamycins (B7979662) (e.g., Rifampin, Rifapentine)
Rifamycins, including this compound, rifampin, and rifapentine (B610483), are generally known for their potent induction of CYP enzymes. tandfonline.comresearchgate.net However, their relative induction potencies differ. Rifampin is widely considered the most potent inducer of CYP3A4 among the rifamycins. researchgate.netoup.comhiv.govnih.gov this compound is generally considered a less potent inducer of CYP3A4 compared to rifampin, with an induction potential estimated to be about 40% of that of rifampin. tandfonline.comoup.comhiv.govnih.gov The induction potential of rifapentine appears to be intermediate between rifampin and this compound, with daily rifapentine being at least as potent an inducer as rifampin, while once-weekly rifapentine may cause less induction than daily rifampin. hiv.govucsf.edu
A comparative overview of the relative CYP3A4 induction potency among commonly used rifamycins is presented in the table below:
| Rifamycin (B1679328) | Relative CYP3A4 Induction Potency (compared to Rifampin) |
| Rifampin | High (Reference) |
| Rifapentine | High (Daily dosing), Potentially less (Weekly dosing) |
| This compound | Moderate (Approximately 40% of Rifampin) |
Note: This table provides a general comparison based on available data, and the magnitude of induction can vary depending on the specific substrate and experimental conditions. hiv.gov
Specific Cytochrome P450 Isoenzymes Affected (e.g., CYP3A4, CYP1A2, CYP2C, CYP2D6) and their Molecular Mechanisms of Induction
This compound primarily induces enzymes belonging to the CYP3A subfamily, with CYP3A4 being the most significantly affected isoform. pfizer.comwho.intresearchgate.net CYP3A4 is a major enzyme involved in the metabolism of a large proportion of currently marketed drugs. mdpi.complos.org The induction of CYP3A4 by this compound leads to increased metabolism of co-administered drugs that are substrates for this enzyme, resulting in decreased plasma concentrations of these drugs. pfizer.comwho.int
While CYP3A4 is the primary target of induction, this compound may also affect other CYP isoforms. Some research suggests potential induction of CYP2C enzymes, such as CYP2C9 and CYP2C19, although the extent and clinical significance of this induction may be less pronounced compared to CYP3A4. nih.govucsf.eduplos.orgeuropa.eu The induction of CYP2C9, for instance, has been linked to transcriptional activation influenced by factors like HNF4. bibliotekanauki.pl
The induction of CYP1A2 by this compound is less consistently reported compared to CYP3A4. CYP1A2 expression can be induced by various factors, including certain dietary constituents and polycyclic aromatic hydrocarbons, often mediated through the Aryl Hydrocarbon Receptor (AhR). wikipedia.orgd-nb.info While rifampin has been shown to induce CYP1A2 to some extent, the effect of this compound on this isoform appears to be less significant. nih.govwikipedia.org
Regarding CYP2D6, this isoform is generally not considered to be inducible by most medications, including rifamycins, through the typical nuclear receptor-mediated mechanisms that govern the induction of CYP3A4 or CYP2C enzymes. nih.govelsevier.es While some studies have explored potential indirect effects or induction by other factors like corticosteroids, direct and significant induction of CYP2D6 by this compound through established molecular mechanisms is not well-supported. nih.gov
The molecular mechanism of CYP induction by this compound, similar to other rifamycins, primarily involves the activation of nuclear receptors, particularly the Pregnane X Receptor (PXR). nih.govresearchgate.netresearchgate.netnih.gov
Role of Nuclear Pregnane X Receptor (PXR) in CYP Induction
The Pregnane X Receptor (PXR), also known as NR1I2, is a key ligand-activated transcription factor that plays a central role in the regulation of drug-metabolizing enzymes and transporters, including many CYP isoforms, most notably CYP3A4 and CYP2C enzymes, as well as the efflux transporter P-glycoprotein (P-gp). mdpi.complos.orgelsevier.esnih.govresearchgate.netresearchgate.netwikipedia.orgeuropa.eu
This compound acts as an agonist for PXR, binding to the receptor and causing its activation. nih.govresearchgate.netresearchgate.netnih.gov Upon activation, PXR forms a heterodimer with the Retinoid X Receptor (RXR). wikipedia.orgeuropa.eu This PXR/RXR heterodimer then translocates into the nucleus, where it binds to specific DNA response elements, such as the XREM (Xenobiotic Responsive Element Module), located in the promoter regions of target genes, including CYP3A4 and ABCB1 (the gene encoding P-gp). wikipedia.orgeuropa.eu This binding event enhances the transcription of these genes, leading to increased synthesis of the corresponding enzymes and transporters and, consequently, increased metabolic capacity and efflux activity. mdpi.comwikipedia.orgeuropa.eu
While both rifampin and this compound activate PXR, studies suggest differences in their effects on PXR and downstream gene expression. Although both activate PXR splice variants similarly, they can modify their expression differently, with this compound potentially increasing the expression levels of PXR forms while rifampin may suppress them. nih.govresearchgate.net Despite having higher intracellular accumulation in some cell lines, this compound has been shown to be a less potent and less efficient PXR activator and gene inducer compared to rifampin. researchgate.netnih.gov
Modulation of P-glycoprotein Transport System
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is an important efflux transporter located in various tissues, including the intestinal epithelium, liver, and blood-brain barrier. drugbank.complos.orgnih.govjacc.orgjci.org P-gp actively transports a wide range of substrates out of cells, influencing their absorption, distribution, and elimination. jacc.org Modulation of P-gp activity by a drug can significantly impact the pharmacokinetics of co-administered P-gp substrates. jacc.orgjci.org
Interestingly, while this compound induces P-gp expression, some research also suggests that this compound can act as a potent inhibitor of P-gp activity. nih.govnih.govresearchgate.net This dual effect – inducing P-gp expression while simultaneously inhibiting its function – could contribute to the complex pharmacokinetic interactions observed with this compound. The inhibitory effect might partly counterbalance the inductive effect, leading to a weaker net impact on P-gp mediated transport compared to a pure inducer like rifampin, which is a weaker inhibitor of P-gp. nih.govnih.govresearchgate.net Molecular docking analysis suggests that this compound has a higher binding affinity to the inhibitor binding site of P-gp than rifampin. nih.govresearchgate.net
Mechanistic Insights into this compound's Interactions with other Concomitantly Administered Pharmaceutical Agents
The drug-drug interactions involving this compound are primarily a consequence of its ability to induce CYP enzymes (especially CYP3A4) and modulate P-gp activity. drugbank.comtandfonline.compfizer.comwho.intnih.gov When this compound is co-administered with drugs that are substrates for CYP3A4 or P-gp, the induction of these proteins by this compound can lead to increased metabolism and/or efflux of the co-administered drug, resulting in decreased systemic exposure and potentially reduced therapeutic efficacy. pfizer.comwho.intnih.gov
Conversely, drugs that inhibit CYP3A4 can increase the plasma concentrations of this compound, as this compound itself is metabolized by CYP3A4. patsnap.compfizer.comwho.intresearchgate.net This can increase the risk of this compound-related toxicities. pfizer.comwho.int Examples of such interactions include those with certain protease inhibitors and azole antifungals. pfizer.comwho.int
Mechanistic studies, including in vitro experiments using human hepatocytes and cell lines, as well as in vivo pharmacokinetic studies, are crucial for understanding and predicting the magnitude and clinical significance of this compound-drug interactions. nih.govresearchgate.netnih.gov These studies help to elucidate the specific enzymes and transporters involved and the molecular mechanisms underlying the observed pharmacokinetic changes. researchgate.netnih.gov
Advanced Research on Rifabutin Analogues and Novel Formulations
Synthesis and Rational Design of Novel Rifabutin (B1679326) Analogues
The rational design and synthesis of novel this compound analogues are driven by the need to overcome existing limitations, such as bacterial resistance mechanisms and unfavorable pharmacokinetic interactions. Medicinal chemistry approaches are employed to modify the this compound structure strategically, aiming for improved target engagement, reduced inactivation, and optimized absorption, distribution, metabolism, and excretion (ADME) properties.
Development of C25-Modified this compound Analogues with Improved Potency and Pharmacokinetic Properties.
Modifications at the C25 position of the this compound structure have emerged as a promising strategy to develop analogues with enhanced properties. Research indicates that C25-substituted derivatives, such as those incorporating carbamate (B1207046) or bulkier ester groups, can effectively block enzymatic inactivation by bacterial enzymes like ADP-ribosyltransferase (Arr), a key mechanism of resistance in M. abscessus. news-medical.netpnas.orgd-nb.info These modifications maintain binding to the bacterial RNA polymerase target while conferring resistance to inactivation. pnas.orgd-nb.info
Studies have shown that C25-modified this compound analogues can exhibit significantly increased potency against M. abscessus compared to this compound, with some analogues demonstrating 20- to 100-fold greater activity. pnas.org Beyond enhanced potency, these C25 modifications have also been linked to improved pharmacokinetic profiles. news-medical.netpnas.orgmedtigo.comnih.gov Specifically, novel C25-substituted this compound derivatives have shown optimized pharmacokinetic behavior and reduced induction of the cytochrome P450 3A4 (CYP3A4) enzyme. pnas.orgmedtigo.com Reducing CYP3A4 induction is crucial for minimizing drug-drug interactions, a significant challenge with existing rifamycins (B7979662), particularly in patients on multidrug regimens. news-medical.netpnas.orgpnas.orgmdpi.com
Lead candidates from the C25-substituted carbamate series, such as UMN-120 and UMN-121, have demonstrated promising pharmacokinetic properties in preclinical studies, comparable to or better than this compound. news-medical.net
Synthesis of Spirorifamycin Derivatives with Enhanced Antibacterial Activity, particularly against Resistant Strains.
Spirorifamycin derivatives represent another class of this compound analogues being explored for their antibacterial potential. These compounds, sometimes described as homologated this compound analogues, have been synthesized and evaluated for their activity against various bacteria, including resistant strains. researchgate.net
Research on a novel series of spirorifamycins has shown excellent activity against Staphylococcus aureus, comparable to this compound. researchgate.net Importantly, some compounds within this series have exhibited lower Minimum Inhibitory Concentrations (MICs) than this compound against rifampin-resistant strains of S. aureus. researchgate.net This suggests that modifications leading to the spirorifamycin structure can be effective in overcoming certain resistance mechanisms. Further work in this area, potentially guided by structural information from co-crystal structures with RNA polymerase, may lead to the development of even more potent analogues against resistant pathogens. researchgate.net
Design of ADP-Ribosylation-Resistant this compound Analogues for Overcoming Intrinsic Resistance Mechanisms.
A major intrinsic resistance mechanism to rifamycins in M. abscessus is ADP-ribosylation catalyzed by the bacterial enzyme Arr. news-medical.netmedtigo.comasm.orgnih.govfrontiersin.orgasm.org This modification to the rifamycin (B1679328) structure prevents it from effectively engaging its target, RNA polymerase. asm.org To circumvent this resistance mechanism, researchers have specifically designed this compound analogues that are resistant to ADP-ribosylation. news-medical.netpnas.orgd-nb.infomedtigo.comasm.orgnih.govfrontiersin.orgasm.orgresearchgate.net
The strategic modification of this compound, particularly at the C25 position, has been shown to prevent inactivation by the Arr enzyme while preserving antibacterial properties. news-medical.netmedtigo.comfrontiersin.org By blocking the site of ADP-ribosylation, these novel analogues restore high potency against M. abscessus. d-nb.info For instance, 25-O-desacetyl-25-O-nicotinoylthis compound (RFB-5m), a this compound analogue with a novel C25 group, has been reported to be 50 times more potent against M. abscessus than this compound due to its ability to block Arr-mediated ADP-ribosylation. nih.govfrontiersin.org This targeted design approach offers a powerful strategy to expand the antimycobacterial spectrum of rifamycins to include intrinsically resistant species like M. abscessus. nih.gov
Preclinical Evaluation of Novel this compound Analogues
Preclinical evaluation of novel this compound analogues is a critical step in assessing their potential as future therapeutic agents. This involves rigorous testing of their antimicrobial activity against drug-resistant isolates and characterizing their pharmacokinetic profiles in relevant animal models.
Assessment of Enhanced Antimicrobial Activity against Drug-Resistant Bacterial Isolates in vitro and in Animal Models.
Novel this compound analogues are extensively evaluated for their ability to inhibit the growth of drug-resistant bacterial isolates in vitro. This includes testing against a range of pathogens, with a significant focus on M. abscessus and resistant strains of M. tuberculosis and S. aureus. news-medical.netpnas.orgmedtigo.comresearchgate.netasm.orgnih.govfrontiersin.orgasm.orgnih.govgoogle.comnih.govresearchgate.net
Studies have demonstrated that newly synthesized this compound analogues, particularly those designed to resist ADP-ribosylation through C25 modifications, exhibit significantly enhanced antimicrobial activity against drug-resistant M. abscessus isolates compared to this compound. news-medical.netmedtigo.comnih.govfrontiersin.org This enhanced activity extends to different forms of the bacteria, including extracellular, intracellular, replicating, and nonreplicating bacteria. news-medical.net Analogues like UMN-120 and UMN-121 have shown potent bactericidal activity against both replicating and nonreplicating M. abscessus, including intracellular bacteria within macrophages. news-medical.net RFB-5m has also demonstrated strongly enhanced potency against the M. abscessus complex and other non-tuberculous mycobacteria (NTM) expressing the Arr enzyme. nih.gov
Beyond in vitro assessments, the efficacy of promising this compound analogues is evaluated in animal models of infection. Mouse models of M. abscessus lung infection have been used to assess the in vivo efficacy of novel analogues. pnas.orgmedtigo.com Lead compounds such as UMN-120 and UMN-121 have shown remarkable efficacy in reducing bacterial burden in the lungs of infected mice. pnas.org In a murine model of S. aureus septicemia, a spirorifamycin analogue demonstrated comparable efficacy to this compound. researchgate.net Preclinical candidates have also been evaluated in mouse models of tuberculosis, including those infected with multidrug-resistant clinical isolates. nih.gov Furthermore, this compound itself has shown superior efficacy to rifampin in murine models of lethal Acinetobacter baumannii infections, including extreme-drug-resistant strains. google.com
Characterization of Improved Pharmacokinetic Profiles, including Reduced CYP3A4 Induction and Increased Free Fraction, in Animal Models.
Characterizing the pharmacokinetic profile of novel this compound analogues in animal models is essential for predicting their behavior in humans and identifying candidates with improved properties. Key aspects evaluated include absorption, distribution, metabolism, excretion, and the potential for drug interactions. news-medical.netpnas.orgmedtigo.comnih.gov
A significant focus of preclinical pharmacokinetic evaluation is the assessment of CYP3A4 induction potential. Rifamycins, including this compound, can induce CYP3A4, leading to potentially significant drug-drug interactions. news-medical.netpnas.orgmdpi.comresearchgate.net Novel this compound analogues are designed and screened to minimize this effect. pnas.org Studies in animal models and in vitro assays have shown that several new rifamycin analogues, including lead candidates like UMN-120 and UMN-121, exhibit significantly lower CYP3A4 induction compared to this compound. news-medical.netpnas.org This reduced induction potential suggests a lower risk of adverse drug interactions. news-medical.netmedtigo.com
Evaluation of Bactericidal Activity in Complex Biological Matrices and in vivo Models (e.g., caseum surrogate)
Evaluating the bactericidal activity of this compound and its analogues in complex biological matrices, such as caseum surrogate, is crucial for understanding their potential efficacy in treating diseases like tuberculosis. Caseum, the necrotic material found in the core of tuberculous granulomas and cavities, presents a challenging environment for antibiotic penetration and activity. researchgate.net
A recently developed caseum surrogate matrix, derived from lipid-rich macrophages, mimics the unique composition of native caseum and induces a non-replicating, drug-tolerant state in Mycobacterium abscessus. researchgate.net This model is valuable for screening antimicrobial agents against drug-tolerant populations. Studies utilizing this surrogate have shown that novel ADP-ribosylation-resistant this compound analogues exhibit bactericidal activity against M. abscessus persisters in this challenging environment at concentrations potentially achievable by rifamycins in caseum. researchgate.netasm.org
Interestingly, the bactericidal activity of these this compound analogues in the caseum surrogate has been observed to be proportional to their free fraction measured in plasma. asm.org For example, this compound-5a, -5m, and -5n showed free fractions of 0.03%, 2.1%, and 4.7% in plasma, respectively, and their activity in the caseum surrogate correlated with these values, suggesting that non-specific binding to macromolecules within the complex matrix affects their potency despite similar activity in broth. asm.org
In addition to in vitro models like the caseum surrogate, in vivo models are essential for assessing the efficacy of this compound and its formulations. Mouse models, such as the paucibacillary mouse model of tuberculosis preventive therapy (TPT), are used to evaluate the bactericidal activity and inform the development of long-acting injectable (LAI) formulations. nih.govbiorxiv.orgresearchgate.netresearchgate.netresearchgate.netnih.gov Studies in this model have investigated the exposure-activity relationships of this compound, demonstrating significant bactericidal activity when plasma concentrations are maintained within a specific range. biorxiv.org
Furthermore, this compound has shown in vivo efficacy in mouse models of Acinetobacter baumannii infections, including against carbapenem-resistant and extensively drug-resistant strains in neutropenic lung infection models. bioversys.com An intravenous formulation of this compound, BV100, is being developed for the treatment of ventilator-associated pneumonia caused by A. baumannii, with preclinical studies showing potent in vivo efficacy. bioversys.com this compound has also been found to be effective in combination therapy in rat models of foreign body osteomyelitis caused by Staphylococcus aureus. mdpi.com
Development of Long-Acting Injectable (LAI) Formulations of this compound
The development of long-acting injectable (LAI) formulations of this compound is a significant area of research aimed at improving treatment adherence and simplifying regimens, particularly for conditions requiring prolonged therapy like tuberculosis preventive therapy (TPT). nih.govresearchgate.netresearchgate.netnih.govresearchgate.netredetb.org.brmedicinespatentpool.orgnih.govnih.govlongactinghiv.orgspringernature.com LAI formulations offer the potential for sustained drug release over extended periods, ranging from weeks to months, reducing the need for frequent administration. springernature.commdpi.com
Exploration of Biodegradable Polymers and Biocompatible Solvents for Sustained Release
The development of LAI formulations for this compound involves the exploration of biodegradable polymers and biocompatible solvents. These formulations are often designed as in situ-forming implants (ISFIs), which are liquid at the time of injection but solidify within the body, forming a depot from which the drug is released over time. researchgate.netredetb.org.brnih.govnih.govlongactinghiv.orgspringernature.com
Biodegradable polymers, such as poly(lactide-co-glycolide) (PLGA), are commonly used in these systems due to their ability to degrade into non-toxic byproducts within the body, eliminating the need for surgical removal of the implant. nih.govspringernature.commdpi.comjocpr.commdpi.com The rate of drug release from these polymeric formulations is influenced by factors such as the polymer type, its molecular weight, and the ratio of monomers (e.g., lactic acid to glycolide (B1360168) in PLGA). nih.govspringernature.commdpi.com
Biocompatible water-miscible organic solvents are used to dissolve both the drug and the polymer in the liquid injectable formulation. redetb.org.brnih.govspringernature.com Upon subcutaneous injection, solvent exchange occurs with the surrounding aqueous environment, leading to the precipitation of the polymer and the formation of a solid implant. redetb.org.brnih.govspringernature.com Examples of such solvents include dimethyl sulfoxide (B87167) (DMSO) and N-methyl-2-pyrrolidone (NMP). nih.gov
The addition of amphiphilic compounds can enhance drug solubility within the formulation, allowing for a higher drug load, which is essential for maintaining sustained release over extended periods. researchgate.netredetb.org.brnih.govnih.govlongactinghiv.orgspringernature.com These additives can improve drug solubility by forming nanoscale aggregates like micelles. springernature.com The composition of the liquid formulation significantly influences the structure of the solidified implant, including its pore size, which in turn affects the rate of implant erosion and sustained drug release. researchgate.netredetb.org.brnih.govlongactinghiv.org Higher drug loads can result in smaller pore sizes, altering the erosion profile and release kinetics. researchgate.netredetb.org.brlongactinghiv.org
Physicochemical Properties of this compound Favorable for LAI Formulation
Certain physicochemical and pharmacokinetic properties of a drug are crucial for its suitability for LAI formulation. These include low water solubility, which helps prevent rapid drug release from the depot, and low systemic clearance, which allows for sufficient drug concentrations to be maintained over time. nih.govresearchgate.netresearchgate.net High potency is also advantageous, as it means lower target exposures are needed, making them easier to achieve and sustain for a protracted period. nih.govresearchgate.netresearchgate.net
This compound possesses physicochemical properties that appear favorable for LAI formulation, even more so than some other rifamycins like rifapentine (B610483). nih.govresearchgate.net this compound is a hydrophobic drug with a LogP of 4.7. redetb.org.br Drugs with a half-life greater than 12 hours, therapeutic concentrations below 1000 ng/mL, and water solubility below 50 mg/mL are considered potential candidates for LAI administration using approaches like drug nanoparticle suspensions. nih.gov this compound's properties fall within the range of other drugs successfully formulated as LAIs. nih.gov
A comparison of the physicochemical properties of select anti-TB agents considered for LAI formulations highlights the suitability of this compound:
| Drug | Half-life (Hours) | Average Concentration at Steady State (µg/mL) | Water Solubility (mg/mL) |
| This compound | >12 | <1 | <50 |
| Rifapentine | >12 | <1 | <50 |
| Bedaquiline (B32110) | >12 | <1 | <50 |
| Delamanid | >12 | <1 | <50 |
| Isoniazid (B1672263) | <12 | >1 | >50 |
| Rifampin | <12 | >1 | >50 |
Note: Values are approximate ranges based on suitability for LAI formulation. nih.gov
These properties suggest that this compound has the inherent characteristics needed for successful incorporation into formulations designed for sustained release.
Preclinical Assessment of Sustained Drug Release and Efficacy in Animal Models of Infection
Preclinical assessment of LAI formulations of this compound involves evaluating sustained drug release and efficacy in animal models of infection. Studies in mouse models of tuberculosis preventive therapy (TPT) have demonstrated the potential of this compound LAI formulations. nih.govbiorxiv.orgresearchgate.netresearchgate.netresearchgate.netnih.gov
One study described the development of long-acting biodegradable in situ-forming implants of this compound. nih.govresearchgate.net Dosing with one such formulation maintained plasma this compound concentrations above a target of 0.064 μg/mL for up to 18 weeks post-injection. nih.govresearchgate.net This sustained exposure exhibited robust activity in preclinical mouse models of TB treatment and infection prevention. nih.govresearchgate.net
The translational relevance of these findings in BALB/c mice has been demonstrated by showing that LAI this compound formulations can deliver high plasma drug concentrations for extended periods (e.g., 16 weeks), prevent the acquisition of M. tuberculosis infection, and clear acute M. tuberculosis infection from the lungs and other tissues. redetb.org.brnih.govlongactinghiv.org These preclinical assessments are critical for identifying promising LAI formulations and determining the target exposure profiles required for efficacy in humans. nih.govbiorxiv.orgresearchgate.netresearchgate.netnih.gov
Emerging Research Directions and Future Perspectives for Rifabutin
Repurposing Rifabutin (B1679326) for Non-Mycobacterial Infectious Diseases and Novel Applications.
Research is increasingly investigating the potential of this compound beyond its traditional use for mycobacterial infections. Despite its broad spectrum of activity against various Gram-positive and Gram-negative bacteria in vitro, clinical applications have historically been limited. oup.comdrugbank.comnih.gov However, the urgent need for new therapeutic options against multidrug-resistant (MDR) pathogens has spurred interest in repurposing existing antibiotics like this compound. frontiersin.orgnih.gov
Studies have demonstrated the promising efficacy of this compound against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. frontiersin.orgnih.gov In vitro studies have shown that this compound exhibits potent activity against both planktonic and biofilm forms of S. aureus clinical isolates. frontiersin.orgnih.gov For instance, a study assessing 114 clinical isolates found this compound MIC values ranging from 0.002 to 6.250 µg/mL, with a MIC50 of 0.013 µg/mL. frontiersin.orgnih.gov Furthermore, this compound demonstrated high anti-biofilm activity with no significant differences in MBIC50 values between MSSA and MRSA strains. frontiersin.orgnih.gov
Table 1: In Vitro Activity of this compound against Staphylococcus aureus Clinical Isolates (Planktonic and Biofilm) frontiersin.orgnih.gov
| S. aureus Strain Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MBIC50 (µg/mL) |
| Clinical Isolates (n=114) | 0.002 - 6.250 | 0.013 | Not specified |
| Biofilm Isolates (n=40) | Not specified | Not specified | MSSA: 0.010, MRSA: 0.012 |
Beyond Staphylococcus, this compound has also shown potent activity against carbapenem-resistant Acinetobacter baumannii (CRAB) clinical isolates in in vitro studies. nih.govresearchgate.net A study involving 293 CRAB isolates demonstrated MIC50/90 values of 0.008/1 mg/L for this compound, highlighting its superiority over other tested antibiotics like colistin (B93849), tigecycline, and cefiderocol. nih.govresearchgate.net This activity is proposed to be facilitated by FhuE-mediated active uptake of this compound in A. baumannii. nih.govresearchgate.net
Table 2: In Vitro Activity of this compound against Carbapenem-Resistant Acinetobacter baumannii nih.govresearchgate.net
| Pathogen | MIC50 (mg/L) | MIC90 (mg/L) |
| Acinetobacter baumannii | 0.008 | 1 |
The potential for repurposing this compound is further supported by studies exploring its activity against Mycobacterium abscessus (MABS), a rapidly growing nontuberculous mycobacterium intrinsically resistant to many antibiotics, including rifampicin (B610482). researchgate.netjwatch.orgmdpi.com In vitro studies have shown that this compound is active against MABS, with MIC values ranging from 3 ± 2 µM (approximately 3 µg/mL) against reference strains and clinical isolates. researchgate.netjwatch.org This activity extends to clarithromycin-resistant strains of MABS. researchgate.net
Identification of Novel Molecular Targets and Elucidation of Alternative Mechanisms of Action.
While the primary mechanism of action for this compound, like other rifamycins (B7979662), involves the inhibition of bacterial DNA-dependent RNA polymerase (RpoB), research is exploring potential alternative mechanisms and novel targets, particularly in the context of overcoming resistance and expanding its applications. drugbank.comasm.org
Studies investigating this compound's activity against Acinetobacter baumannii suggest that its cellular uptake via the siderophore receptor FhuE contributes to its potency, especially against rifampicin-resistant isolates. nih.govresearchgate.net This indicates a potential interaction with bacterial transport systems as part of its mechanism in certain pathogens.
Furthermore, research into this compound's effect on drug-resistant cancer cells overexpressing P-glycoprotein (P-gp) suggests a potential to inhibit this efflux pump. mdpi.com While this compound inhibits bacterial RNA polymerase, its ability to increase the cytotoxicity of antimitotic drugs in P-gp-overexpressing cells appears to be independent of this mechanism and linked to P-gp inhibition. mdpi.com This finding points towards a potential novel application and mechanism outside of its classical antibacterial activity.
The interaction of this compound with bacterial membranes is also an area of investigation, exploring how these interactions might influence its therapeutic and toxic effects. acs.org
Development of Strategies to Circumvent or Overcome this compound Resistance.
Resistance to rifamycins, including this compound, in Mycobacterium tuberculosis is primarily associated with mutations in the rpoB gene, particularly within the Rifampin Resistance-Determining Region (RRDR). asm.orgnih.gov However, alternative mechanisms such as upregulation of efflux pumps, reduced cell wall permeability, or drug inactivation can also contribute to resistance. asm.orgnih.gov
Strategies to overcome this compound resistance are being explored, particularly in the context of MDR and extensively drug-resistant (XDR) tuberculosis. For isolates with specific rpoB mutations that confer resistance to rifampicin but not this compound, this compound has been suggested as a potential alternative treatment option. asm.orgnih.govplos.org Studies have identified rpoB mutations, such as those at codon 516, that are associated with lower-level rifampicin resistance while maintaining susceptibility to this compound. nih.govplos.org
Table 3: Association of rpoB Mutations with Rifampicin and this compound Susceptibility asm.orgnih.govplos.org
| rpoB Codon Mutation | Rifampicin Susceptibility | This compound Susceptibility |
| S531L, H526D/R/C, D516V | Resistant | Resistant |
| L511P, D516G/Y, S522L, H526Y/L/D/N, S531Q, L533P | Resistant | Susceptible |
| Codon 516 mutations | Lower-level Resistance | Intact Susceptibility |
In Mycobacterium abscessus, intrinsic resistance to rifamycins can be mediated by enzymatic inactivation of the drug by ADP-ribosyltransferases, such as ArrMab. elifesciences.org Research is focused on developing chemically modified this compound analogs that are resistant to this enzymatic inactivation, thereby restoring activity against MABS. asm.org These ADP-ribosylation-resistant analogs have shown improved bactericidal activity against MABS, including drug-tolerant strains in caseum surrogate models. asm.org
Combination therapy is another key strategy to circumvent resistance. Studies have shown synergistic effects between this compound and other antibiotics against various pathogens. For example, this compound shows synergistic effects with ethambutol (B1671381) against MAC, potentially by increasing the permeability of the outer cell envelope. oup.com Against S. aureus, synergy has been observed with teicoplanin in vitro, and combining this compound with vancomycin (B549263) has shown promise in in vivo models of osteomyelitis, suggesting a potential to improve therapeutic efficacy and reduce resistance emergence. frontiersin.orgnih.govresearchgate.net Combinations of this compound with bedaquiline (B32110) have also demonstrated synergistic bactericidal activity against Mycobacterium abscessus, including against nutrient-starved persisters. biorxiv.org
Furthermore, novel drug delivery systems, such as liposomal formulations of this compound, are being investigated as a strategy to enhance drug delivery to infection sites, improve the safety profile, and potentially overcome resistance mechanisms in infections like those caused by S. aureus. phospholipid-research-center.commdpi.com
Application of this compound and its Analogues in Complex in vivo Disease Models.
Preclinical in vivo models play a crucial role in evaluating the efficacy of this compound and its analogs against various infections and in understanding their pharmacokinetics and pharmacodynamics in a biological context.
Murine models of disseminated Mycobacterium avium complex infection have been used to evaluate the dose-response activity of this compound and compare it to other rifamycins like rifapentine (B610483). nih.gov Studies in beige mice infected intravenously with MAC demonstrated a dose-related reduction in bacterial counts in organs following this compound treatment. nih.gov In comparative studies, this compound showed greater activity than rifapentine against certain MAC isolates in the spleens of infected mice. nih.gov
In vivo models using mice and zebrafish have been employed to assess the efficacy of this compound against Mycobacterium abscessus. jwatch.orgmdpi.comasm.org In a murine model of MABS pulmonary infection, this compound demonstrated comparable efficacy to clarithromycin (B1669154) in reducing bacterial loads in the lungs. jwatch.orgmdpi.com Zebrafish infection models have also been used to evaluate the activity of this compound and novel rifamycin (B1679328) analogs against MABS. mdpi.com
Complex in vivo models are also utilized to study strategies for overcoming resistance. For instance, rat models of foreign body osteomyelitis have been used to investigate the therapeutic efficacy of this compound, alone or in combination with vancomycin, against S. aureus infections, demonstrating a potential to reduce bacterial burden more effectively than standard treatments. frontiersin.orgnih.gov Murine models of systemic MRSA infection have shown that liposomal formulations of this compound can significantly reduce bacterial burden in major organs and improve survival rates. mdpi.com
Studies using in vivo models are also essential for evaluating the potential of novel this compound analogs designed to circumvent resistance mechanisms, such as those resistant to enzymatic inactivation in MABS. asm.orgnih.gov Further experiments are planned to assess the in vivo efficacy and toxicity of these promising new compounds in animal models. nih.gov
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Rifabutin’s antibacterial activity, and how can researchers experimentally validate its target specificity?
- This compound inhibits bacterial DNA-dependent RNA polymerase, disrupting transcription. To validate target specificity, researchers use minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis strains and compare activity in RNA polymerase mutant vs. wild-type strains. Dose-response curves and whole-genome sequencing of resistant isolates further confirm target engagement .
Q. How do researchers determine optimal this compound dosing regimens considering its pharmacokinetic (PK) variability?
- Population pharmacokinetic modeling is employed to account for inter-individual variability in absorption and metabolism. Studies measuring plasma concentration-time profiles (e.g., AUC, C~max~, half-life) under varying conditions (e.g., with/without food, co-administered drugs) inform dosing adjustments. For example, a cross-over PK study comparing this compound 150 mg vs. 300 mg doses under fasting conditions demonstrated nonlinear pharmacokinetics, guiding regimen optimization .
Q. What methodologies are used to assess this compound’s efficacy against intracellular pathogens like Mycobacterium avium?
- Macrophage infection models are critical. Researchers infect THP-1 or primary human macrophages with M. avium, treat with this compound at varying concentrations, and quantify bacterial load via CFU counts or luciferase-based assays. Confocal microscopy can visualize intracellular bacterial clearance, while flow cytometry evaluates host-cell viability .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s clinical efficacy data across different patient populations?
- Meta-analyses stratified by covariates (e.g., HIV status, genetic polymorphisms in drug-metabolizing enzymes) identify confounding factors. For instance, a 2024 systematic review attributed efficacy disparities in TB/HIV co-infected patients to CYP3A4/5 variability, necessitating pharmacogenomic sub-analyses. Sensitivity analyses using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) further refine hypothesis-testing frameworks .
Q. What experimental strategies mitigate this compound’s photodegradation in preclinical formulations?
- Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) assess degradation kinetics. High-performance liquid chromatography (HPLC) with photodiode array detection identifies degradation products, while nanoencapsulation in lipid-based carriers reduces light exposure. Comparative studies of amorphous vs. crystalline formulations quantify solubility and photostability improvements .
Q. How should a clinical trial be designed to evaluate this compound’s efficacy in multidrug-resistant tuberculosis (MDR-TB) while controlling for drug-drug interactions (DDIs)?
- A Phase II/III adaptive trial using the PICOT framework is recommended:
- P : MDR-TB patients with confirmed rifampicin resistance.
- I : this compound (150–300 mg/day) + background regimen.
- C : Standard regimen without this compound.
- O : Sputum culture conversion at 8 weeks.
- T : 24-month follow-up.
DDI risks are minimized by pre-screening CYP3A4 inhibitors/inducers and using therapeutic drug monitoring (TDM) .
Q. What advanced analytical techniques characterize this compound’s metabolites and their antimicrobial contributions?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling identifies metabolites in hepatocyte incubations. Metabolite activity is tested via time-kill assays against M. tuberculosis. For example, the 25-O-desacetyl metabolite retains 60% of this compound’s activity, necessitating integration into PK/PD models .
Methodological Considerations
-
Data Reuse : When repurposing this compound PK data (e.g., from public repositories), ensure relevance by aligning variables (e.g., AUC, renal clearance) with your hypothesis. Use tools like Research Rabbit to map literature gaps and validate dataset trustworthiness via provider credentials .
又快有准查文献|一个做文献综述的神仙网站:research rabbit01:21
-
Contradiction Analysis : Apply causal inference models (e.g., Bradford Hill criteria) to distinguish between spurious correlations and true mechanistic conflicts in efficacy studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

